molecular formula C22H37ClN2O3 B12817921 Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride CAS No. 52205-54-6

Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride

Cat. No.: B12817921
CAS No.: 52205-54-6
M. Wt: 413.0 g/mol
InChI Key: IYSNAOBRYDBRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbanilic acid moiety, an ethyl group, a pentyloxy substituent, and a piperidinoethyl ester, all combined with a monohydrochloride salt. Its molecular formula is C22H37ClN2O3, and it has a molecular weight of approximately 412.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride typically involves multiple steps:

    Formation of Carbanilic Acid Derivative: The initial step involves the reaction of carbanilic acid with an ethylating agent to introduce the N-ethyl group.

    Introduction of Pentyloxy Group: The next step involves the substitution of a hydrogen atom on the aromatic ring with a pentyloxy group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Esterification: The carbanilic acid derivative is then esterified with 1-methyl-2-piperidinoethanol under acidic conditions to form the ester linkage.

    Formation of Monohydrochloride Salt: Finally, the ester is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N

Properties

CAS No.

52205-54-6

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-pentoxyphenyl)carbamate;chloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-4-6-10-16-26-21-13-11-12-20(17-21)24(5-2)22(25)27-19(3)18-23-14-8-7-9-15-23;/h11-13,17,19H,4-10,14-16,18H2,1-3H3;1H

InChI Key

IYSNAOBRYDBRJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)N(CC)C(=O)OC(C)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.